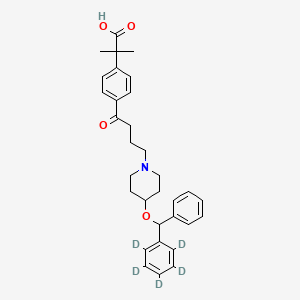

Carebastine-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carebastina-d5 es un análogo marcado con deuterio de la carebastina, que es un metabolito activo de la ebastina. Carebastina-d5 se utiliza principalmente como un estándar interno para la cuantificación de carebastina en varios métodos analíticos como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . La propia carebastina es un antagonista del receptor H1 de la histamina, que se utiliza comúnmente en el tratamiento de afecciones alérgicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de carebastina-d5 implica la incorporación de átomos de deuterio en la molécula de carebastina. Esto se puede lograr mediante diversos métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. La ruta sintética específica puede variar, pero generalmente implica los siguientes pasos:

Material de Partida: La síntesis comienza con la preparación de cloruro de bencilo deuterado.

Formación de Intermedios: El cloruro de bencilo deuterado se hace reaccionar entonces con piperidina para formar un intermedio de piperidina deuterado.

Producto Final: El intermedio se hace reaccionar posteriormente con otros reactivos para formar carebastina-d5.

Métodos de Producción Industrial: La producción industrial de carebastina-d5 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El uso de disolventes y reactivos deuterados se optimiza para lograr altos rendimientos y rentabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: Carebastina-d5, al igual que la carebastina, puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Carebastina-d5 puede oxidarse para formar óxidos correspondientes.

Reducción: Se puede reducir para formar análogos deuterados de carebastina reducida.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para las reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos deuterados, mientras que la reducción puede producir alcoholes o aminas deuterados .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Carebastine-d5 serves as an internal standard in pharmacokinetic studies, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterium labeling facilitates the differentiation between this compound and non-deuterated carebastine in biological samples, enabling researchers to accurately trace the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.

In drug development, this compound is instrumental in validating analytical methods for new pharmaceutical formulations. Its use enables researchers to ensure the accuracy and reliability of assays measuring drug concentrations in various formulations. Additionally, it aids in understanding the metabolic pathways of carebastine and its derivatives.

Biochemical Research

This compound is utilized in studies investigating the biological effects and mechanisms of action of carebastine and its metabolites. It has been shown to act as an antagonist at histamine H1 receptors, which are crucial for mediating allergic responses.

Case Study: Mechanism of Action

In a study involving human nasal epithelial cells from patients with allergies, this compound demonstrated a significant reduction in the production of chemokines such as RANTES/CCL5 and MCP-1/CCL2. This finding underscores its potential therapeutic applications in treating allergic conditions by blocking histamine-induced inflammatory responses .

Clinical Implications

The clinical implications of this compound extend to its use in understanding patient-specific responses to antihistamines. Research indicates that age and gender may influence the pharmacokinetics of ebastine and carebastine, with elderly patients exhibiting different absorption rates compared to younger individuals . Such insights are vital for optimizing dosing regimens in diverse populations.

Additional Applications

This compound also shows promise in:

- Anti-Angiogenic Research : Studies suggest it may inhibit vascular endothelial growth factor-induced proliferation in endothelial cells, indicating potential applications in diseases characterized by excessive angiogenesis .

- Analytical Chemistry : It serves as a reference standard in various analytical techniques, enhancing the precision of measurements related to carebastine quantification.

Mecanismo De Acción

Carebastina-d5, como análogo marcado con deuterio, comparte el mismo mecanismo de acción que la carebastina. La carebastina actúa como un antagonista del receptor H1 de la histamina, bloqueando la acción de la histamina en los receptores H1. Esto da como resultado la inhibición de las respuestas alérgicas inducidas por la histamina, como la vasodilatación, el aumento de la permeabilidad vascular y la contracción del músculo liso . Además, se ha demostrado que la carebastina inhibe la expresión del factor de crecimiento endotelial vascular (VEGF) y el factor inhibidor de la migración de macrófagos, contribuyendo a sus efectos antiinflamatorios y antiangiogénicos .

Compuestos Similares:

Ebastina: El compuesto principal de la carebastina, utilizado como antihistamínico.

Hidroxi-ebastina: Otro metabolito de la ebastina con propiedades antihistamínicas similares.

Cetirizina: Un antihistamínico de segunda generación con efectos antagonistas del receptor H1 similares.

Singularidad de Carebastina-d5: Carebastina-d5 es única debido a su marcado con deuterio, lo que proporciona varias ventajas en las aplicaciones analíticas. La presencia de átomos de deuterio aumenta la estabilidad y la precisión del análisis espectrométrico de masas, lo que la convierte en un estándar interno ideal para la cuantificación de la carebastina.

Comparación Con Compuestos Similares

Ebastine: The parent compound of carebastine, used as an antihistamine.

Hydroxyebastine: Another metabolite of ebastine with similar antihistaminic properties.

Cetirizine: A second-generation antihistamine with similar H1 receptor antagonistic effects.

Uniqueness of Carebastine-d5: this compound is unique due to its deuterium labeling, which provides several advantages in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of mass spectrometric analysis, making it an ideal internal standard for quantifying carebastine.

Actividad Biológica

Carebastine-d5 is a deuterated form of carebastine, the active metabolite of ebastine, which is an antihistamine used primarily for allergic conditions. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and clinical implications based on diverse research studies.

Overview of this compound

Carebastine is formed through the metabolism of ebastine, which is extensively metabolized in the liver. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP2J2 and CYP3A4. Carebastine exhibits significant antihistamine activity by acting as an H1 receptor antagonist.

Pharmacokinetics

The pharmacokinetics of this compound mirrors that of carebastine, which has been studied in various populations. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed after oral administration.

- Half-life : Approximately 10.6 to 12.5 hours post-administration of ebastine.

- Metabolism : Primarily metabolized by CYP2J2 and CYP3A4 into desalkylebastine and hydroxyebastine.

- Excretion : Renal excretion is significant, but studies indicate that renal impairment does not significantly alter the pharmacokinetics of carebastine .

Carebastine functions as an H1 receptor antagonist, blocking histamine's action at these receptors. This action leads to a reduction in allergic symptoms such as itching, sneezing, and nasal congestion. The compound's effectiveness has been demonstrated in both in vitro and in vivo studies:

- In vitro Studies : Carebastine inhibited the release of leukotrienes C4/D4 and prostaglandin D2 from stimulated cells, indicating its role in modulating inflammatory responses .

- In vivo Studies : In animal models (e.g., guinea pigs), carebastine showed dose-dependent inhibition of histamine-induced bronchospasm with an effective dose (ED50) significantly lower than that required for other antihistamines like terfenadine .

Case Study: Efficacy in Allergic Conditions

A clinical study involving patients with bronchial asthma highlighted the efficacy of ebastine (and consequently carebastine) in reducing serum eosinophil cationic protein (ECP) levels and improving peak expiratory flow rates (PEFR). Results showed:

- ECP Levels : Decreased from 25 mg/L to 16.3 mg/L (p < 0.0014).

- PEFR Improvement : Increased from 410.9 L/min to 440 L/min (p < 0.0189) in atopic patients .

Safety Profile

The safety profile of carebastine has been evaluated in various studies, indicating a favorable tolerance even among patients with renal impairment. No significant differences were observed in adverse events or pharmacokinetics between healthy subjects and those with varying degrees of renal function .

Comparative Analysis

The following table summarizes the biological activity and pharmacokinetic parameters of this compound compared to its parent compound ebastine:

| Parameter | This compound | Ebastine |

|---|---|---|

| Active Form | Yes | Yes |

| Half-life (h) | ~10.6 - 12.5 | ~15 |

| Primary Metabolites | Desalkylebastine | Hydroxyebastine |

| Mechanism | H1 receptor antagonist | H1 receptor antagonist |

| Efficacy (ED50) | Lower than terfenadine | Higher than carebastine |

| Renal Impact | Minimal changes | Minimal changes |

Propiedades

IUPAC Name |

2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butanoyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHOVGYJHWQGCC-KILXEUBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.